molecular formula C19H21N3O5 B1344890 [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142212-01-8

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1344890
CAS No.: 1142212-01-8
M. Wt: 371.4 g/mol
InChI Key: HMLJIMYGABUKHJ-UHFFFAOYSA-N
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Description

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features a furan ring, a piperazine ring, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps. One common method starts with the preparation of 1-(2-furoyl)piperazine, which is then reacted with a suitable amino acid derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in the study of enzyme functions and cellular pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid apart is its unique combination of a furan ring, a piperazine ring, and an amino acid moiety. This structure provides a versatile platform for chemical modifications and enhances its potential for various applications in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

2-(N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c23-17(13-22(14-18(24)25)15-5-2-1-3-6-15)20-8-10-21(11-9-20)19(26)16-7-4-12-27-16/h1-7,12H,8-11,13-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLJIMYGABUKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148407
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142212-01-8
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142212-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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